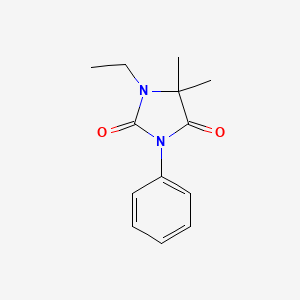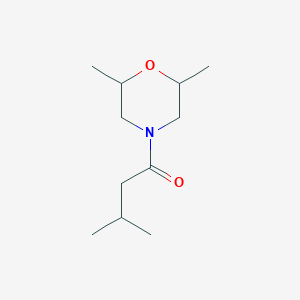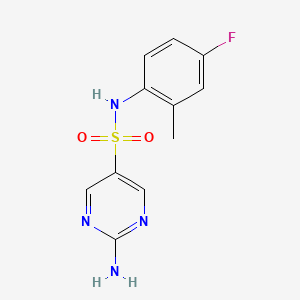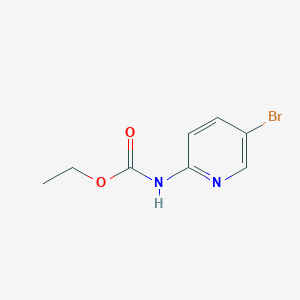
2-methyl-N-(6-methylpyridin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-methylpyridin-2-yl)butanamide, also known as MPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MPB has been shown to have effects on the central nervous system, specifically on neurotransmitters such as dopamine and serotonin.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves its ability to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in an overall increase in neurotransmitter activity, which can have positive effects on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)butanamide has a number of biochemical and physiological effects on the brain and body. These include an increase in dopamine and serotonin levels, as well as an increase in the activity of certain brain regions such as the prefrontal cortex and striatum. 2-methyl-N-(6-methylpyridin-2-yl)butanamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide in lab experiments is its ability to selectively target dopamine and serotonin transporters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)butanamide is its potential for toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-methyl-N-(6-methylpyridin-2-yl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease, depression, and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)butanamide on the brain and body, as well as its potential for toxicity and side effects. Finally, there is a need for more studies on the optimal dosing and administration of 2-methyl-N-(6-methylpyridin-2-yl)butanamide in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis method for 2-methyl-N-(6-methylpyridin-2-yl)butanamide involves the reaction of 2-methylpyridine-6-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-methyl-N-(6-methylpyridin-2-yl)butanamide as a white crystalline solid.
Applications De Recherche Scientifique
2-methyl-N-(6-methylpyridin-2-yl)butanamide has been studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have effects on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-8(2)11(14)13-10-7-5-6-9(3)12-10/h5-8H,4H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILNQFOKCSVIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-methylpyridin-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)





![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)


![ethyl 4-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B7561372.png)
![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)